2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine
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Overview
Description
2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine is a chemical compound with the CAS Number: 35018-17-8 . It has a molecular weight of 142.24 and its IUPAC name is 2-(2,2-dimethyl-1-pyrrolidinyl)ethanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-8(2)4-3-6-10(8)7-5-9/h3-7,9H2,1-2H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to one of the carbon atoms in the ring .Scientific Research Applications
Corrosion Inhibition in Engineering Materials One application of 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine derivatives is in the field of corrosion engineering. A study by Das et al. (2017) synthesized various cadmium(II) Schiff base complexes including derivatives of this compound for use as corrosion inhibitors on mild steel surfaces. This research demonstrates the potential of these compounds in protecting engineering materials from corrosion, especially in harsh chemical environments.
Catalysis in Polymer Chemistry Another significant application is in polymer chemistry. A study by Nayab, Lee, and Jeong (2012) focused on zinc complexes with derivatives of this compound. These complexes exhibited high catalytic activity in the ring-opening polymerization of rac-lactide, highlighting the role of these compounds in creating polymers with specific properties.
Biomedical Research DNA Binding and Anticancer Activities
In the field of biomedical research, derivatives of this compound have been studied for their interaction with DNA and potential anticancer activities. Research by Mustafa et al. (2015) synthesized copper(II) complexes with these derivatives, which demonstrated strong DNA binding and cleavage activities, as well as significant in vitro anticancer effects against human breast adenocarcinoma cells.
Enzyme Catalysis Additionally, derivatives of this compound have been utilized in enzyme catalysis. Semproli et al. (2020) used a derivative in the synthesis of a key intermediate for a kinase inhibitor via an immobilized amine transaminase enzyme. This research, detailed in Semproli et al. (2020), illustrates the compound's role in facilitating biocatalytic processes.
Safety and Hazards
properties
IUPAC Name |
2-(2,2-dimethylpyrrolidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)4-3-6-10(8)7-5-9/h3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHAGSDVWLLMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35018-17-8 |
Source
|
Record name | 2-(2,2-dimethylpyrrolidin-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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